molecular formula C5H10N4O2 B12830908 2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid CAS No. 773041-30-8

2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid

Cat. No.: B12830908
CAS No.: 773041-30-8
M. Wt: 158.16 g/mol
InChI Key: MLNFIKWLVONTIU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid typically involves the reaction of creatine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include imidazolidinone derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .

Scientific Research Applications

2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid involves its role as a substrate for creatine kinase. It is phosphorylated by creatine kinase to form phosphocyclocreatine, which serves as a high-energy phosphate reservoir. This helps in maintaining ATP levels during periods of high energy demand, such as during ischemic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid is unique due to its ability to cross cell membranes and be phosphorylated by creatine kinase, providing a high-energy phosphate reservoir. This property makes it particularly useful in studies related to energy metabolism and ischemic injury .

Properties

CAS No.

773041-30-8

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

2-(3-amino-2-iminoimidazolidin-1-yl)acetic acid

InChI

InChI=1S/C5H10N4O2/c6-5-8(3-4(10)11)1-2-9(5)7/h6H,1-3,7H2,(H,10,11)

InChI Key

MLNFIKWLVONTIU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N)N1CC(=O)O)N

Origin of Product

United States

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